4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol
Overview
Description
4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol is a complex organic compound that features a piperidinol core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol typically involves multi-step organic reactions. One common method starts with the preparation of the piperidinol core, followed by the introduction of the chlorophenyl and pyrrolylbenzoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.
Reduction: This can result in the conversion of certain functional groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, if the compound exhibits anti-inflammatory properties, it might inhibit certain enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: Shares the piperidinol core but lacks the pyrrolylbenzoyl group.
1-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butan-1-one: Similar structure but with a butanone core instead of piperidinol.
4-(4-chlorophenyl)-1-(4-methylbenzoyl)-4-piperidinol: Similar but with a methyl group instead of the pyrrolyl group.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-7-5-18(6-8-19)22(27)11-15-25(16-12-22)21(26)17-3-9-20(10-4-17)24-13-1-2-14-24/h1-10,13-14,27H,11-12,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYTCQHZJWADO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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